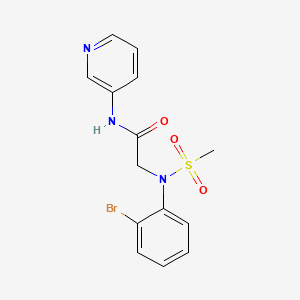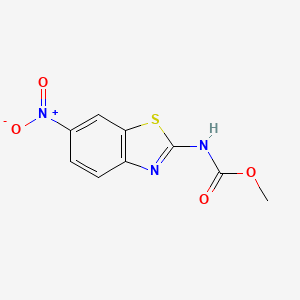
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine), also known as IPDM, is a chemical compound that has been widely studied in scientific research due to its unique properties.
作用機序
The mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to the inhibition of cell growth and the prevention of bacterial and viral replication.
Biochemical and Physiological Effects:
Studies have shown that (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses. In addition, (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) in lab experiments is its ability to selectively target certain cells and enzymes, making it a useful tool for studying specific biological processes. However, one limitation is that (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). One area of research could focus on the development of new cancer treatments using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). Another area of research could focus on the development of new antibiotics and antiviral drugs using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). Additionally, further studies could be conducted to better understand the mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) and its potential use in the treatment of inflammatory diseases.
In conclusion, (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) is a chemical compound that has been widely studied for its unique properties and potential use in various scientific research fields. Its ability to selectively target certain cells and enzymes makes it a useful tool for studying specific biological processes. Further research is needed to fully understand the mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) and its potential use in the development of new cancer treatments, antibiotics, and antiviral drugs.
合成法
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can be synthesized through a series of chemical reactions starting with 4-isopropoxy-1,3-phenylenediamine and N,N-dimethylformamide dimethyl acetal. The reaction produces a yellow solid, which is then purified through recrystallization. The final product is a white crystalline powder.
科学的研究の応用
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) has been studied for its potential use in various scientific research fields. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its ability to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
特性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-4-propan-2-yloxyphenyl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12(2)18-15-8-7-13(10-16(3)4)9-14(15)11-17(5)6/h7-9,12H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMKIZQQCLBIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(dimethylamino)methyl]-4-propan-2-yloxyphenyl]-N,N-dimethylmethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)


![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)
![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)
